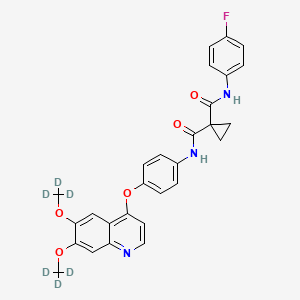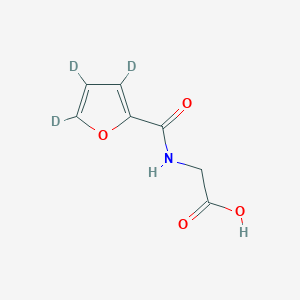
2-Furoylglycine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furoylglycine-d3 is a deuterated form of 2-Furoylglycine, a compound that is a recognized biomarker for coffee consumption. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C7D3H4NO4, and it has a molecular weight of 172.15 .
Métodos De Preparación
The preparation of 2-Furoylglycine-d3 involves synthetic routes that typically include the incorporation of deuterium atoms into the 2-Furoylglycine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
2-Furoylglycine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Furoylglycine-d3 is used in a variety of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of 2-Furoylglycine in biological samples.
Biology: It is used in metabolic studies to trace the metabolic pathways of 2-Furoylglycine.
Medicine: It is used in clinical research to study the effects of coffee consumption on human health.
Industry: It is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 2-Furoylglycine-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound allow researchers to track its metabolic fate using mass spectrometry. The molecular targets and pathways involved include glycine N-acyltransferase, which catalyzes the formation of N-acylglycines from acyl-CoA and glycine .
Comparación Con Compuestos Similares
2-Furoylglycine-d3 is unique due to its deuterium labeling, which distinguishes it from non-labeled 2-Furoylglycine. Similar compounds include:
2-Furoylglycine: The non-deuterated form, used as a biomarker for coffee consumption.
2,5-Furandicarboxylic acid: Another metabolite found in human urine, used in various biochemical studies.
These compounds share similar metabolic pathways but differ in their specific applications and labeling.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
2-[(3,4,5-trideuteriofuran-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)/i1D,2D,3D |
Clave InChI |
KSPQDMRTZZYQLM-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(OC(=C1[2H])C(=O)NCC(=O)O)[2H] |
SMILES canónico |
C1=COC(=C1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



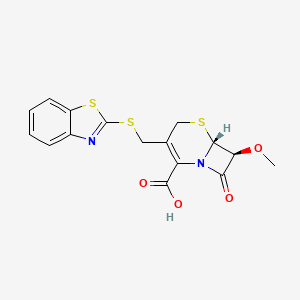

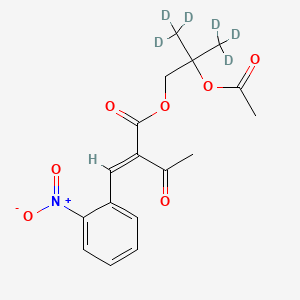
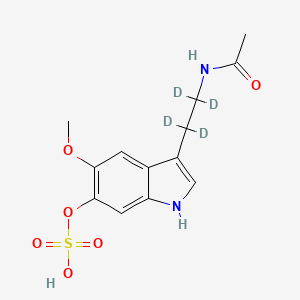

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
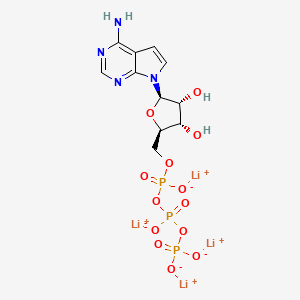
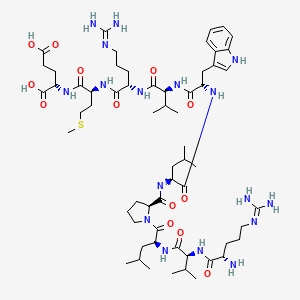
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
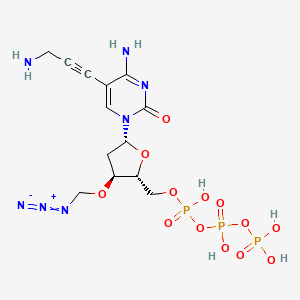
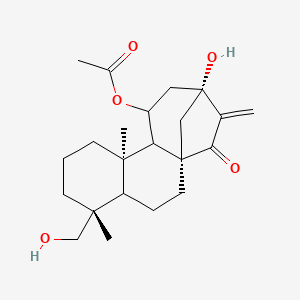
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
